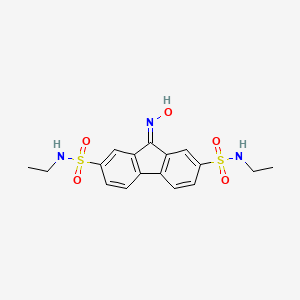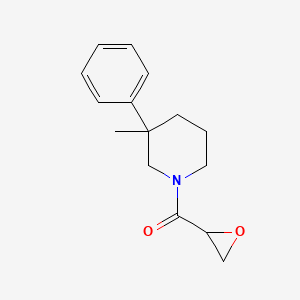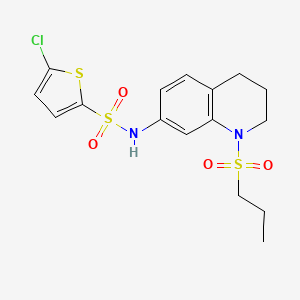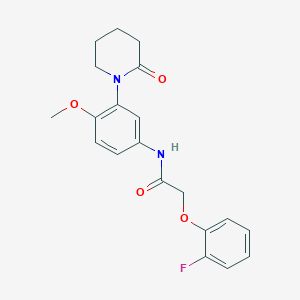
N2,N7-Diethyl-9-(Hydroxyimino)-9H-Fluoren-2,7-disulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, also known as TATB, is a high energy explosive material that has gained significant attention in recent years due to its unique properties. TATB is a white crystalline powder that is highly stable and insensitive to shock, friction, and heat. This makes it an ideal material for use in military and industrial applications where safety and stability are paramount.
Wirkmechanismus
The mechanism of action of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves the rapid release of energy upon detonation. This energy is released in the form of a shock wave that can cause significant damage to surrounding structures and materials. The high energy density of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide allows for a greater amount of energy to be released per unit mass, making it a more efficient explosive material.
Biochemical and Physiological Effects
Due to its explosive nature, N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide can cause respiratory and gastrointestinal irritation, as well as eye and skin irritation. Long-term exposure to N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide may also increase the risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has several advantages as a material for use in lab experiments. Its stability and insensitivity to shock, friction, and heat make it a safe and reliable material for use in a variety of experiments. However, N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is also highly reactive and can be difficult to handle and transport safely. Additionally, its high energy density can make it difficult to control and contain in certain experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. One area of interest is the development of new synthesis methods that could improve the yield and purity of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. Another area of interest is the investigation of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide's potential use in biomedical applications, such as drug delivery systems and tissue engineering. Finally, further research could be conducted to better understand the biochemical and physiological effects of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, particularly with regards to long-term exposure.
Synthesemethoden
The synthesis of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves a multi-step process that begins with the reaction of 2,7-dinitrofluorene with diethylamine to produce the intermediate N,N'-diethyl-2,7-dinitrofluorene. This intermediate is then reacted with hydroxylamine to produce N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
- N2,N7-Diethyl-9-(Hydroxyimino)-9H-Fluoren-2,7-disulfonamid zeigt starke Fluoreszenzeigenschaften. Forscher haben es als fluoreszierende Sonde oder Sensor zum Nachweis spezifischer Ionen wie Metallionen (z. B. Kupfer, Zink) oder pH-Wert-Änderungen eingesetzt. Seine Fluoreszenzintensität kann sich bei Bindung an diese Analyten ändern, was es für die analytische Chemie und die Bioimaging-Studien wertvoll macht .
- Die Sulfonamidgruppen der Verbindung können mit Metallionen koordinieren und stabile Komplexe bilden. Forscher haben ihr Potenzial als Chelatbildner für Metallionen in der Katalyse, Umweltchemie und Medikamentenverabreichung untersucht. Seine einzigartige Struktur ermöglicht eine selektive Bindung an bestimmte Metalle, was für die Entwicklung metallbasierter Katalysatoren oder Sensoren entscheidend ist .
- Einige Studien haben die antimikrobiellen Eigenschaften von This compound untersucht. Seine Sulfonamidgruppen können mit bakteriellen oder Pilzzellmembranen interagieren und deren Integrität stören. Weitere Forschung ist erforderlich, um seine Wirksamkeit zu optimieren und sein Potenzial als therapeutisches Mittel zu erforschen .
- PDT ist eine Krebstherapie, bei der Photosensibilisatoren durch Licht aktiviert werden, um reaktive Sauerstoffspezies zu erzeugen, die zum Zelltod führen. Forscher haben die Verwendung dieser Verbindung als Photosensibilisator in der PDT aufgrund ihrer Fluoreszenzeigenschaften und ihres Potenzials für die selektive Tumorzielung untersucht. Seine Wasserlöslichkeit und geringe Toxizität sind für klinische Anwendungen von Vorteil .
- Die π-konjugierte Struktur von This compound macht sie für die organische Elektronik interessant. Sie könnte als Baustein für organische Halbleiter, Leuchtdioden (LEDs) oder Solarzellen dienen. Forscher zielen darauf ab, ihre Ladungstransporteigenschaften und Stabilität für praktische Geräteanwendungen zu verbessern .
- Die Sulfonamidgruppen der Verbindung können an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen. Forscher haben ihr Selbstorganisationsverhalten in Lösung oder auf Oberflächen untersucht. Das Verständnis ihrer supramolekularen Wechselwirkungen kann zu neuartigen Materialien führen, wie z. B. funktionalen Nanostrukturen oder molekularen Schaltern .
Fluoreszierende Sonden und Sensoren
Metallchelatisierung und Koordinationschemie
Antibakterielle und Antimykotische Mittel
Photodynamische Therapie (PDT)
Organische Elektronik und Optoelektronik
Supramolekulare Chemie und Selbstorganisation
Eigenschaften
IUPAC Name |
2-N,7-N-diethyl-9-hydroxyiminofluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-3-18-26(22,23)11-5-7-13-14-8-6-12(27(24,25)19-4-2)10-16(14)17(20-21)15(13)9-11/h5-10,18-19,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSWVTXZOGJRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)
![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2472301.png)

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)


![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)
![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)
